molecular formula C10H18O4 B1607290 Dimethyl 2-methylheptanedioate CAS No. 33658-48-9

Dimethyl 2-methylheptanedioate

Cat. No.: B1607290
CAS No.: 33658-48-9
M. Wt: 202.25 g/mol
InChI Key: KNHPIDSTNJTCOI-UHFFFAOYSA-N
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Description

Dimethyl 2-methylheptanedioate is a dimethyl ester derivative of 2-methylheptanedioic acid, with the molecular formula C₁₀H₁₈O₄. These analogs share key features, including ester groups and branched alkyl chains, but differ in substituents (e.g., benzylideneamino groups in I4a–I6a) .

Properties

IUPAC Name

dimethyl 2-methylheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-8(10(12)14-3)6-4-5-7-9(11)13-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPIDSTNJTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339957
Record name Dimethyl 2-methylheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33658-48-9
Record name Dimethyl 2-methylheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis

Dimethyl 2-methylheptanedioate undergoes hydrolysis under acidic or basic conditions to regenerate the parent dicarboxylic acid (2-methylheptanedioic acid).

  • Acidic hydrolysis : Involves protonation of the ester oxygen, followed by nucleophilic attack by water. This reaction is reversible and typically requires catalysis by strong acids like HCl or H2SO4.

  • Basic hydrolysis : Proceeds via deprotonation of the ester oxygen, forming a carboxylate intermediate. Sodium hydroxide or other hydroxide bases are commonly used.

Example :
In , dimethyl 3-ethyl-4-methylheptanedioate (a structural analog) was hydrolyzed under acidic conditions to yield the corresponding dicarboxylic acid, demonstrating the general ester hydrolysis mechanism.

Transesterification

This compound can react with alcohols in the presence of acid or base catalysts to form mixed esters. This reaction is critical for modifying ester functionality in organic synthesis.

  • Mechanism : Involves nucleophilic substitution at the ester oxygen, replacing one methyl group with another alcohol.

  • Applications : Used to introduce functional diversity in ester derivatives for pharmaceutical or material applications.

Reaction with Aldehydes (Cycloaddition)

This compound can participate in Diels-Alder (DA) or reverse Diels-Alder (rDA) reactions with electron-deficient dienophiles (e.g., dimethyl acetylenedicarboxylate).

  • Mechanism : The ester acts as a diene, forming bicyclic intermediates that undergo aromatization to yield substituted aromatic compounds .

  • Applications : Synthesis of polysubstituted benzenetricarboxylates, which serve as building blocks in materials science .

Example :
In , a 2,2-dimethyl-2H-pyran analog underwent DA/rDA reactions with dimethyl acetylenedicarboxylate to form trimethyl 1,2,4-benzenetricarboxylate.

Reaction with Lewis Acids (e.g., TaCl5)

This compound can react with Lewis acids like TaCl5 to form chlorinated intermediates.

  • Mechanism : The ester oxygen acts as a nucleophile, coordinating with TaCl5 to generate reactive intermediates. These intermediates undergo subsequent reactions with aldehydes to form chlorinated tetrahydronaphthalenes .

  • Applications : Synthesis of complex aromatic chlorides for pharmaceutical research .

Analytical Characterization

This compound is characterized using spectroscopic methods:

  • NMR :

    • 1H NMR : Methyl groups appear as singlets or multiplets depending on substitution.

    • 13C NMR : Carbonyl carbons resonate at ~174 ppm .

  • GC-MS : Used to quantify yields and detect impurities .

Data Table 2: NMR Data for this compound

NMR Shift (ppm)Assignment
~3.6–3.7Methyl ester (–OCH3)
~2.4–2.6Methylene (–CH2–)
~1.8–1.0Methyl (–CH3)
~174Carbonyl (C=O)

Stability and Degradation

  • Hydrolytic stability : this compound is stable under normal conditions but degrades in acidic/basic or aqueous environments.

  • Thermal stability : Withstands moderate temperatures during reactions like esterification but decomposes at high temperatures .

Scientific Research Applications

Organic Synthesis

Dimethyl 2-methylheptanedioate serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex organic molecules.

Reactions and Derivatives

  • Esterification : It can undergo esterification reactions to form esters, which are useful in the production of fragrances and flavorings.
  • Condensation Reactions : The compound can participate in condensation reactions to create larger carbon frameworks, which are essential in developing new materials.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential as a precursor for biologically active compounds.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, a derivative was evaluated against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed promising inhibitory effects with a GI50 value of 3.18 µM for MCF-7 cells, outperforming standard chemotherapeutic agents like cisplatin and doxorubicin .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Its derivatives have shown efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis of novel compounds based on this compound, researchers developed a benzotriazole derivative that demonstrated significant cytotoxicity against cancer cell lines. The compound's mechanism was explored through molecular docking studies, revealing strong interactions with key proteins involved in cancer progression .

Case Study 2: Organic Synthesis Pathways

A comprehensive study detailed the synthetic pathways for creating derivatives of this compound. The research highlighted the efficiency of using this compound in multi-step synthesis processes, showcasing its utility in producing complex organic molecules with potential industrial applications .

Summary of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex molecules, participates in esterification and condensation reactions
PharmaceuticalsPrecursor for anticancer drugs and antimicrobial agents
ResearchInvestigated for its biological activities and synthetic utility

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares dimethyl 2-methylheptanedioate analogs from and other esters from Evidences 4–6:

Compound Name Molecular Formula Molecular Weight Physical State Boiling Point (°C)* Yield (%) Key Substituents Reference
Dimethyl 2-(benzylideneamino)-2-methylheptanedioate (I4a) C₁₇H₂₃NO₄ 305.37 Yellow oil 85 (8×10⁻² Torr) 98 Benzylideneamino, Methyl
Dimethyl 2-(benzylideneamino)-2-methyloctanedioate (I5a) C₁₈H₂₅NO₄ 319.40 Yellow oil 85 (8×10⁻² Torr) 97.3 Benzylideneamino, Methyl
Dimethyl 2-(benzylideneamino)-2-methyldecanedioate (I6a) C₂₀H₂₉NO₄ 347.45 Yellow oil 80 (9×10⁻² Torr) 96.7 Benzylideneamino, Methyl
Ethyl 2-acetylheptanoate C₁₁H₂₀O₃ 200.27 Not specified Not reported N/A Acetyl, Ethyl ester
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Not specified Not reported N/A Hydroxy, Methyl ester
Diethyl 2-methylidenepropanedioate C₈H₁₀O₄ 170.16 Not specified Not reported N/A Methylidene, Diethyl ester

*Measured under reduced pressure.

Key Observations:

Chain Length and Boiling Points :

  • In , increasing the dicarboxylic acid chain length from heptane (I4a) to decane (I6a) results in a slight decrease in boiling point (85°C to 80°C under vacuum). This may reflect reduced intermolecular forces in longer, more flexible chains .
  • By contrast, shorter-chain esters like methyl 2-hydroxyacetate (C₃H₆O₃) likely exhibit lower boiling points under ambient conditions .

This substituent may also influence solubility and reactivity . Functional groups like acetyl (in ethyl 2-acetylheptanoate) or hydroxy (in methyl 2-hydroxyacetate) alter chemical behavior. For example, acetyl groups may increase electrophilicity, while hydroxy groups enhance hydrogen-bonding capacity .

Synthetic Efficiency :

  • Compounds I4a–I6a are synthesized with high yields (96.7–98%), suggesting robust synthetic routes for branched diesters. Similar methods could apply to this compound .

Biological Activity

Dimethyl 2-methylheptanedioate, with the molecular formula C10H18O4, is an organic compound recognized for its diverse applications in chemistry, biology, and industry. This article delves into its biological activity, safety profile, and potential therapeutic applications based on recent research findings.

This compound is a diester that serves as a building block in organic synthesis. Its structure features two ester functional groups attached to a heptanedioic acid backbone, which contributes to its reactivity in various chemical reactions, particularly ester hydrolysis and enzyme-catalyzed processes.

The biological activity of this compound primarily revolves around its role in enzymatic reactions. The ester bonds can be hydrolyzed by nucleophilic attack from water or hydroxide ions, leading to the formation of corresponding acids and alcohols. This property makes it a useful substrate for studying enzyme kinetics and mechanisms in biochemistry.

Safety and Toxicity

According to safety data sheets, this compound has been classified with acute toxicity (oral, Category 4, H302) and skin corrosion potential. This indicates that while it has useful applications, caution is necessary when handling this compound due to its potential health hazards .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound in cancer research. For instance, it has been utilized in the synthesis of novel compounds targeting specific kinases involved in cancer progression. A study highlighted the overexpression of NEK6, NEK7, and NEK9 proteins in various cancers, suggesting that compounds derived from dimethyl esters could play a role in developing targeted therapies .

Case Studies

  • Anticancer Activity :
    • A study assessed the anticancer efficacy of compounds derived from this compound against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The MTT assay demonstrated significant growth inhibition in treated cells compared to controls, indicating potential for further development as an anticancer agent .
  • Enzyme Studies :
    • Research involving enzyme-catalyzed reactions using this compound has shown its effectiveness as a substrate for various enzymes. The catalytic efficiency was measured using Michaelis-Menten kinetics, revealing high conversion rates and enantioselectivity under optimized conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundStructure TypeKey ApplicationsToxicity Level
Dimethyl SuccinateDiesterOrganic synthesisLow
Dimethyl AdipateDiesterPlasticizersModerate
Dimethyl PimelateDiesterIndustrial chemicalsModerate

This table illustrates how this compound fits into a broader category of diesters while highlighting its specific applications and safety considerations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.